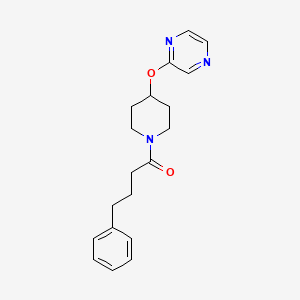
4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used as a tool in the development of new drugs and therapies, as well as in the study of various biochemical and physiological processes. In
Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
In the realm of organic synthesis, thiazole derivatives, including compounds related to 4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride, have been synthesized and characterized for their structural and electronic properties. For example, the synthesis and characterization of novel bisheteroaryl bisazo dyes derived from thiazole compounds demonstrate the versatility of thiazoles in creating materials with specific optical properties. These dyes have been studied for their dyeing and solvatochromic behavior, indicating potential applications in materials science and sensor technologies (Modi & Patel, 2013).
Materials Science
In materials science, thiazole derivatives have been investigated for their electrochromic properties. Chalcogenodiazolo[3,4-c]pyridine-based donor–acceptor–donor polymers, incorporating thiazole units, have been designed for green and near-infrared electrochromics. These materials exhibit significant optical contrast and fast response times, suggesting their utility in electrochromic devices and potentially in energy-efficient smart windows (Ming et al., 2015).
Medicinal Chemistry
In medicinal chemistry, thiazole derivatives have been explored for their antimicrobial activities. New approaches for the synthesis of thiazoles and their fused derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. These studies highlight the potential of thiazole derivatives in developing new antimicrobial agents, which could be critical in addressing the growing issue of antibiotic resistance (Wardkhan et al., 2008).
Corrosion Inhibition
Additionally, thiazole derivatives have been evaluated as corrosion inhibitors, demonstrating their potential to protect metals against corrosion in aggressive environments. This application is particularly relevant in industrial settings where metal preservation is critical. The synthesis and potential applications of some thiazoles as corrosion inhibitors of copper in acidic solutions have been documented, with studies showing high inhibition efficiencies, highlighting their importance in industrial corrosion protection (Farahati et al., 2019).
Propriétés
IUPAC Name |
4-(4-methylthiophen-2-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2.ClH/c1-9-6-11(17-7-9)10-8-18-13(15-10)16-12-4-2-3-5-14-12;/h2-8H,1H3,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNZTCWMAXGXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CSC(=N2)NC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B2953370.png)

![3-benzyl-6-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2953372.png)
![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2953373.png)
![2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2953375.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)




![2-[2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2953384.png)
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)